
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine, also known as 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of 93-96°C and a boiling point of 158-162°C. 4-Chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has a wide range of applications in the field of synthetic organic chemistry, including in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used in a variety of scientific research applications. It has been used to synthesize a range of organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyrrolidines, pyrimidines, and thiophenes. In addition, 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine has been used as a catalyst in the synthesis of organic compounds, such as amines, nitriles, and alcohols.
作用机制
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine is not well understood. However, it is believed to act as an electrophile, meaning that it can react with nucleophiles, such as amines and alcohols, to form new compounds. It is also believed to act as a Lewis acid, meaning that it can form complexes with Lewis bases, such as amines and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine are not well understood. However, it is believed to be a relatively non-toxic compound and is not thought to be carcinogenic. It is also believed to be metabolized in the body, and is not thought to accumulate in tissue or organs.
实验室实验的优点和局限性
The main advantage of using 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments is its relatively low toxicity and lack of carcinogenicity. It is also relatively easy to synthesize and is relatively stable when stored. However, it is important to note that this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be toxic if ingested, and it can react with other compounds in the laboratory, so it should be handled with care.
未来方向
Future research into the applications of 3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could include exploring its potential uses in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research could be conducted into its mechanism of action, and its biochemical and physiological effects. Additionally, research into the safety and efficacy of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine in lab experiments could be conducted to determine its potential advantages and limitations in this setting. Finally, research into the potential environmental impacts of this compound(3,5-difluorobenzenesulfonyl)-1-pyrrolidine could be conducted to determine its potential risks to the environment.
合成方法
3-(4-chlorobenzenesulfonyl)-1-(3,5-difluorobenzenesulfonyl)pyrrolidine(3,5-difluorobenzenesulfonyl)-1-pyrrolidine can be synthesized from the reaction of 4-chlorobenzenesulfonyl chloride and 3,5-difluorobenzenesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction proceeds in a two-step process, with the first step involving the formation of the sulfonyl chloride intermediates, and the second step involving the formation of the 4-chloro-3-(3,5-difluorobenzenesulfonyl)-1-pyrrolidine product.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(3,5-difluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO4S2/c17-11-1-3-14(4-2-11)25(21,22)15-5-6-20(10-15)26(23,24)16-8-12(18)7-13(19)9-16/h1-4,7-9,15H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLVJUVJKWTGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B6428955.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
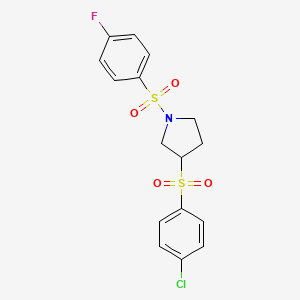
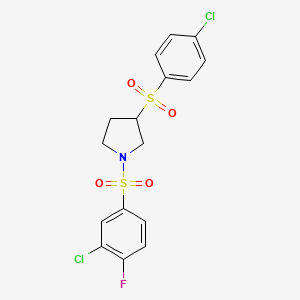
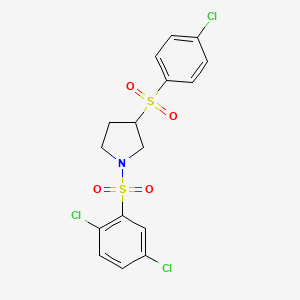
![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6429019.png)
![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B6429025.png)
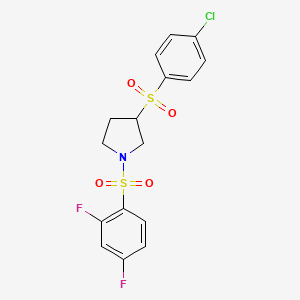
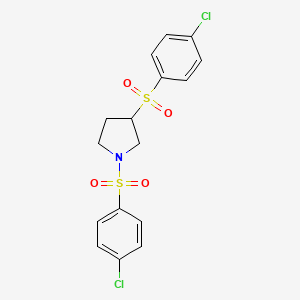
![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)
![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![1-[4-({3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6429056.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)